molecular formula C13H15NO B1274564 3-(Furan-2-yl)-3-phenylpropan-1-amine CAS No. 374910-04-0

3-(Furan-2-yl)-3-phenylpropan-1-amine

Cat. No. B1274564
M. Wt: 201.26 g/mol
InChI Key: UHZRFMKKTZNLNH-UHFFFAOYSA-N
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Description

The compound 3-(Furan-2-yl)-3-phenylpropan-1-amine is a furan derivative, which is a class of organic compounds characterized by a furan ring—a five-membered aromatic ring with four carbon atoms and one oxygen. This particular compound contains additional functional groups, including an amine and a phenyl group, which may contribute to its reactivity and potential applications in various fields such as pharmaceuticals, materials science, and synthetic organic chemistry .

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. A one-pot, metal-free, three-component domino reaction has been developed to form furan derivatives efficiently, which involves the formation of C–O and C–N bonds from 3-phenylpropiolaldehyde, 1,3-dicarbonyl compounds, and aromatic amine or aliphatic acid . Another approach includes the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones followed by cyclization to form prop-2-en-1-ones . Enantioselective synthesis of furan-2-yl amines and amino acids has also been described, where the key step is the oxazaborolidine-catalyzed enantioselective reduction of furan-2-yl ketone oximes . Additionally, Cu(I)/L-proline-catalyzed coupling of substituted 3-iodoprop-2-en-1-ols with 1-alkynes and subsequent cyclization has been used to synthesize polysubstituted furans .

Molecular Structure Analysis

The molecular structure of furan derivatives can be complex, with various substituents influencing the overall geometry and properties of the molecule. For instance, the compound (S)-Methyl 2-[(furan-2-carbonyl)amino]-3-phenylpropanoate has been synthesized and its crystal structure analyzed, revealing intermolecular N–H⋯O hydrogen bonds that link the molecules into extended chains . Similarly, the structure of N-(4-Methylphenyl)-N-(5-nitrofurfuryl)-N-prop-2-ynylamine has been determined, showing that the furan ring is inclined at an angle to the phenyl ring, with the crystal structure dominated by van der Waals forces .

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions, including transformations that lead to different structural motifs. For example, the transformation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones to prop-2-en-1-ones involves oxidative furan dearomatization and an unusual cyclization step . The synthesis of 2-[(3-aminopropyl)dimethylsilyl]-5-furfural diethylacetals and 2-[(3-aminopropyl)dimethylsilyl]-5-phenylfurans through a hydrosilylation reaction has also been reported, with studies on the effects of the structure on cytotoxicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Furan-2-yl)-3-phenylpropan-1-amine and related compounds are influenced by their molecular structures. The presence of the furan ring, amine, and phenyl groups can affect properties such as solubility, boiling point, melting point, and reactivity. These properties are crucial for the potential application of these compounds in various fields. For instance, the design, synthesis, and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been carried out, indicating the importance of these properties in medicinal chemistry .

Scientific Research Applications

  • Antimicrobial Activity

    • Field : Organic Chemistry, Medicinal Chemistry
    • Application : Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity .
    • Method : Reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH affords products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives .
    • Results : Starting compounds and their hydroarylation products, at a concentration of 64 µg/mL, demonstrate good antimicrobial activity against yeast-like fungi Candida albicans. Apart from that, these compounds suppress Escherichia coli and Staphylococcus aureus .
  • Spectroscopic Characterization

    • Field : Physical Chemistry
    • Application : Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde .
    • Method : A protocol for the one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions .
    • Results : The product was characterized by 1 H-, 2 H-, 13 C-NMR-, as well as IR and Raman spectroscopy .
  • Biomass-derived Furan Platform Chemicals

    • Field : Green Chemistry
    • Application : The use of biomass-derived furans such as furfural and 5-hydroxymethylfurfural (5-HMF) as platform chemicals .
    • Method : These compounds and their derivatives are synthesized from biomass and are used for the production of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .
    • Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
  • Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones

    • Field : Organic Chemistry
    • Application : Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization .
    • Method : This is a novel method of synthesis .
    • Results : The results of this transformation are not specified in the source .
  • Rehydration of Carbon-Carbon Double Bonds

    • Field : Organic Chemistry
    • Application : The rehydration of carbon-carbon double bonds in the side chain and furane ring .
    • Method : This process occurs in addition to the hydrophenylation described above for other reaction systems and confirmed by the presence of the tropylium ion [C7H7]+ signal at m/z 91.0565 .
    • Results : This makes it possible to assume that, under applied reaction conditions .
  • Spectroscopic Characterization of Furfural

    • Field : Physical Chemistry
    • Application : Spectroscopic characterization of furfural .
    • Method : The characteristic ν (O=C-H) bands of furfural were observed between 2847 and 2715 cm −1. For the deuterated furfural, ν (O=C-D) bands were found between 2139 and 2080 cm −1 .
    • Results : The exchange of H to D caused a shift of about 700 cm −1 .

Future Directions

The future directions for research on “3-(Furan-2-yl)-3-phenylpropan-1-amine” could include further investigation into its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to assess its potential uses .

properties

IUPAC Name

3-(furan-2-yl)-3-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c14-9-8-12(13-7-4-10-15-13)11-5-2-1-3-6-11/h1-7,10,12H,8-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZRFMKKTZNLNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389887
Record name 3-Furan-2-yl-3-phenyl-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Furan-2-yl)-3-phenylpropan-1-amine

CAS RN

374910-04-0
Record name 3-Furan-2-yl-3-phenyl-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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